
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide is an organophosphorus compound characterized by the presence of a phosphine group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)-N,N-dimethylpropanamide typically involves the reaction of diphenylphosphine with a suitable amide precursor. One common method involves the use of lithium diphenylphosphide, which is prepared by the reduction of triphenylphosphine with lithium. The lithium diphenylphosphide is then reacted with an appropriate amide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product is typically a phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Diphenylphosphanyl)-N,N-dimethylpropanamide largely depends on its role as a ligand in coordination chemistry. The phosphine group can coordinate to metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the reactivity of the metal center, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(diphenylphosphino)propane: This compound is also a diphosphine ligand but has a different backbone structure.
Diphenylphosphine: A simpler compound with a single phosphine group, used as a precursor in the synthesis of more complex phosphine ligands.
Uniqueness
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide is unique due to its specific structural features, which allow it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metal centers makes it valuable in catalytic applications.
Propiedades
Número CAS |
95713-62-5 |
|---|---|
Fórmula molecular |
C17H20NOP |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
3-diphenylphosphanyl-N,N-dimethylpropanamide |
InChI |
InChI=1S/C17H20NOP/c1-18(2)17(19)13-14-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
RIIOUVIHNMXECB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
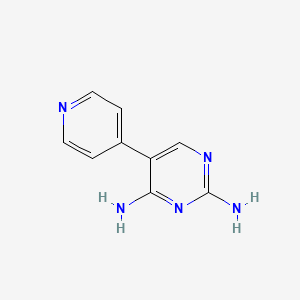
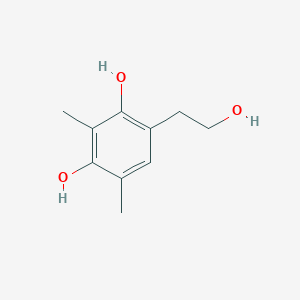
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
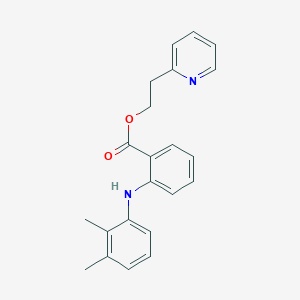
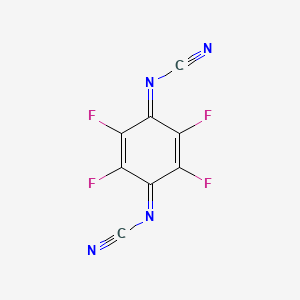
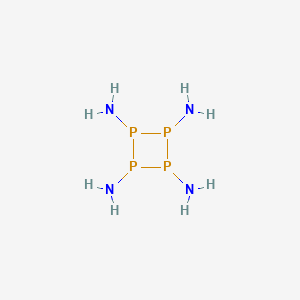
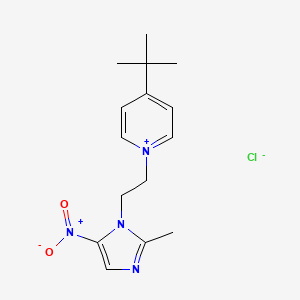
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)
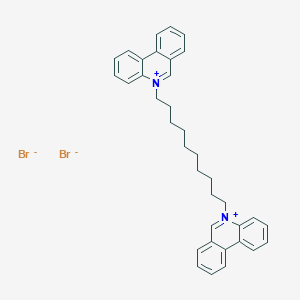
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)

